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molecular formula C9H8N2O3 B1336656 6-Methoxyquinazoline-2,4-diol CAS No. 32618-84-1

6-Methoxyquinazoline-2,4-diol

Cat. No. B1336656
M. Wt: 192.17 g/mol
InChI Key: KAYIYDVQBAPJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012646B2

Procedure details

A mixture of 2-amino-5-methoxybenzoic acid (5.00 g, 29.9 mmol) and urea (5.40 g, 90.0 mmol) was heated to 200° C. for 1 hour. The mixture was cooled to room temperature and diluted with H2O (50 mL), the mixture was filtered off and the precipitate was washed with H2O (10 mL), dried in vacuo to give the product (5.10 g, yield 88%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH2:13][C:14](N)=[O:15]>O>[CH3:12][O:11][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][CH:9]=1)[NH:1][C:14](=[O:15])[NH:13][C:4]2=[O:6]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)OC
Name
Quantity
5.4 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered off
WASH
Type
WASH
Details
the precipitate was washed with H2O (10 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(NC(NC2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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